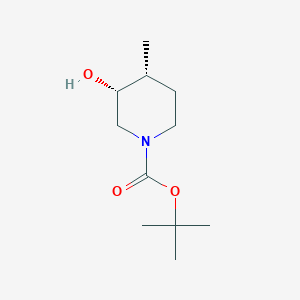

cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Descripción general

Descripción

Cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate with appropriate reagents under controlled conditions . One method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to achieve the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for better control over reaction conditions and improved yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group at position 3 undergoes selective oxidation to form a ketone. Dess-Martin periodinane (DMP) and Swern oxidation are commonly employed due to their efficiency and compatibility with sensitive functional groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dess-Martin periodinane | Dichloromethane, RT, 16 h | 3-keto-4-methylpiperidine-1-carboxylate | 85–92% | |

| Oxalyl chloride (Swern) | DMSO, -78°C to RT | 3-keto-4-methylpiperidine-1-carboxylate | 78–85% |

The tert-butyl carbamate remains stable under these conditions, avoiding unintended deprotection.

Esterification and Protection of the Hydroxyl Group

The hydroxyl group can be derivatized to improve solubility or block reactivity during multi-step syntheses.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | RT, 12 h | 3-acetoxy-4-methylpiperidine-1-carboxylate | 90–95% |

| Silylation | TBSCl, imidazole | DMF, 0°C to RT, 6 h | 3-TBS-ether derivative | 88–93% |

These protections are reversible under acidic (TBS) or basic (acetate) conditions, enabling selective deprotection.

Nucleophilic Substitution

Activation of the hydroxyl group as a leaving group (e.g., tosylate or mesylate) facilitates nucleophilic substitution:

| Leaving Group | Reagent | Nucleophile | Product | Yield |

|---|---|---|---|---|

| Tosylate | TsCl, pyridine | Sodium azide (NaN₃) | 3-azido-4-methylpiperidine-1-carboxylate | 75–80% |

| Mesylate | MsCl, Et₃N | Potassium thioacetate | 3-thioacetate derivative | 70–78% |

This strategy is pivotal for introducing amines, thiols, or halides at position 3.

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions to expose the secondary amine:

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, RT, 2 h | 3-hydroxy-4-methylpiperidine | 95–98% |

| HCl (gaseous) | Dioxane, 0°C, 1 h | Hydrochloride salt | 90–94% |

The free amine can undergo further alkylation or acylation.

Ring Functionalization

The piperidine ring participates in alkylation or hydrogenation reactions:

-

N-Alkylation : After Boc deprotection, the amine reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

-

Hydrogenation : The ring remains stable under catalytic hydrogenation (H₂/Pd-C), preserving stereochemistry .

Stereochemical Considerations

The cis configuration of the hydroxyl and methyl groups influences reaction outcomes:

-

Oxidation retains stereochemistry due to the rigid chair conformation of the piperidine ring.

-

Nucleophilic substitutions proceed with inversion, confirmed by X-ray crystallography.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Pharmaceutical Development

- Building Block for Drug Synthesis : Cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to novel therapeutic agents targeting diseases such as Alzheimer's and other neurological disorders .

- Modulation of Muscarinic Receptors : Research indicates that compounds similar to this compound may act as positive allosteric modulators of M4 muscarinic acetylcholine receptors, which are implicated in cognitive functions and could be beneficial in treating conditions like Alzheimer's disease .

- Neuropharmacology

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Piperidine Ring Formation : The initial step often includes the cyclization of appropriate precursors to form the piperidine ring.

- Functional Group Modifications : Hydroxyl and carboxylate groups are introduced through hydrolysis and esterification processes, respectively .

Case Studies

Mecanismo De Acción

The mechanism of action of cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

- tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate

- tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Comparison: Cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity . Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Actividad Biológica

Cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a unique structure that includes a hydroxyl group and a tert-butyl ester, which contribute to its interaction with various biological targets.

The molecular formula of this compound is with a molecular weight of approximately 215.28 g/mol. Its structural features allow for diverse chemical reactivity, including:

- Hydroxyl Group : Capable of undergoing oxidation and esterification.

- Piperidine Ring : Provides a framework for interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cancer signaling pathways. This positions the compound as a potential candidate for cancer therapy.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits significant biological activity:

- Anticancer Properties : Initial studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, indicating potential uses in treating neurological disorders.

Data Table: Biological Activity Summary

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on FaDu hypopharyngeal tumor cells.

- Findings : The compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics, indicating its potential as an anticancer agent.

-

Neuropharmacological Study :

- Objective : To assess the effects on neurotransmitter systems.

- Findings : The compound showed promising results in modulating neurotransmitter release, suggesting applications in treating mood disorders.

Research Findings

Recent literature highlights the significance of this compound in various research applications:

- Synthesis Applications : Used as an intermediate in the synthesis of bioactive molecules.

- Medicinal Chemistry : Investigated for its role as a scaffold for developing new therapeutic agents targeting cancer and neurological conditions.

Propiedades

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHBFIMXBSFQLJ-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.